Iodosyl

Descripción

Historical Trajectories and Foundational Discoveries of Iodosyl Compounds

The element iodine was first discovered in 1811 by French chemist Bernard Courtois as a byproduct of saltpeter manufacturing from seaweed ash. britannica.comwikipedia.orgrsc.orgfiu-iodine.org This discovery paved the way for the exploration of iodine's diverse chemical forms, including those where it exhibits higher oxidation states. Early investigations into oxidized iodine species laid the groundwork for the eventual isolation and characterization of this compound compounds. While the precise historical trajectory of the first this compound compound discovery is not explicitly detailed in the search results, the general timeline of iodine chemistry development in the early 19th century provides the context for these foundational discoveries. Iodosylbenzene (PhIO), a well-known this compound compound, is described as an amorphous white powder that was historically obtained by hydrolysis of (dichloroiodo)benzene or (diacetoxyiodo)benzene (B116549) under alkaline conditions. manac-inc.co.jp

Contemporary Significance of this compound Reagents in Advanced Chemical Research

In contemporary chemical research, this compound reagents, particularly arylthis compound compounds like iodosylbenzene (PhIO), are highly valued for their utility as mild oxidants and as key intermediates in the synthesis of other hypervalent iodine compounds. manac-inc.co.jp The chemistry of polyvalent iodine compounds, including iodosylarenes, has experienced significant development since the early 1990s due to their useful oxidizing properties, benign environmental character, and commercial availability. nih.govacs.org Iodosylarenes can act as bases and can be converted into iodine(III) salts through the addition of a protonic or Lewis acid. manac-inc.co.jp Iodosylbenzene is widely employed as an efficient terminal oxidant, particularly as an oxygen source in biomimetic oxidations catalyzed by transition metal complexes such as metalloporphyrins. acs.org Research findings indicate their application in various oxidative transformations, including the α-acyloxylation of 1,3-dicarbonyl compounds and insertion reactions of amines into conjugated macrocycles. acs.org Soluble this compound compounds can form complexes with acidic alcohols, and their structures have been characterized by techniques like NMR and X-ray crystallography. acs.orgnih.gov Furthermore, this compound compounds have been reported to form complexes with various metals, with their structures investigated by X-ray crystallography. acs.orgnih.gov

Theoretical Frameworks for Hypervalent Bonding in this compound Systems

The bonding in hypervalent iodine compounds, including this compound systems, is not adequately described by traditional Lewis structures that adhere strictly to the octet rule. Instead, theoretical models have been developed to explain the bonding in these electron-rich species.

The bonding in hypervalent iodine(III) compounds like iodosylarenes is commonly explained by the three-center, four-electron (3c-4e) bonding model. e-bookshelf.deumich.eduarkat-usa.orgbeilstein-journals.orgrsc.orgillinois.eduorganic-chemistry.orgresearchgate.netdiva-portal.org In this model, a linear arrangement of three atoms—specifically, the iodine atom and two ligands in the axial positions of the trigonal bipyramidal geometry—share four electrons. e-bookshelf.debeilstein-journals.orgrsc.orgillinois.edudiva-portal.orgarxiv.org This bond is formed by the overlap of a non-hybridized 5p orbital on the iodine atom with appropriate orbitals on the two ligands. e-bookshelf.deumich.eduarkat-usa.orgbeilstein-journals.orgresearchgate.net The resulting molecular orbitals consist of a bonding orbital, a non-bonding orbital, and an antibonding orbital, with the four electrons occupying the bonding and non-bonding orbitals. illinois.eduresearchgate.netdiva-portal.org

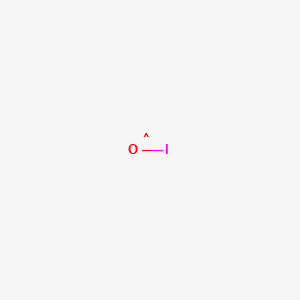

Structure

2D Structure

Propiedades

Fórmula molecular |

IO |

|---|---|

Peso molecular |

142.904 g/mol |

InChI |

InChI=1S/IO/c1-2 |

Clave InChI |

AFSVSXMRDKPOEW-UHFFFAOYSA-N |

SMILES |

[O]I |

SMILES canónico |

[O]I |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Strategies for Iodosyl Compounds

Classical Oxidative Synthetic Routes to Iodosylarenes

Classical methods for synthesizing iodosylarenes typically involve the oxidation of the corresponding iodoarenes using various oxidizing agents.

Oxidation of Iodoarenes via Peracetic Acid Intermediates

One established method for preparing iodosylarenes involves the oxidation of iodoarenes using peracetic acid. This route often proceeds through the intermediate formation of iodoarene diacetates. For instance, the oxidation of iodobenzene (B50100) with peracetic acid in acetic acid yields (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) wikipedia.orgacs.org. This diacetate is a common precursor to iodosylbenzene. A modified procedure utilizes hydrogen peroxide and acetic anhydride (B1165640) to generate peracetic acid in situ, which then oxidizes the iodoarene nsf.gov. This avoids the handling of highly concentrated peracetic acid solutions nsf.gov.

Ruthenium trichloride (B1173362) (RuCl3) can catalyze the oxidation of iodoarenes with peracetic acid, providing a facile method for preparing pentavalent iodine compounds (iodylarenes), which are related to iodosylarenes organic-chemistry.orgnih.gov. This catalyzed process operates under milder conditions compared to traditional methods for iodylarene synthesis and is compatible with various substituents on the aromatic ring organic-chemistry.org.

Hydrolysis Pathways of Iodoarene Diacetates

Iodosylarenes are commonly synthesized by the alkaline hydrolysis of iodoarene diacetates arkat-usa.orgorgsyn.orgacs.orgnih.gov. This is considered the best method for preparing iodosylbenzene arkat-usa.orgacs.org. The reaction involves treating the iodoarene diacetate with a basic solution, such as aqueous sodium hydroxide (B78521) orgsyn.orgrsc.orgrsc.org.

The alkaline hydrolysis of (diacetoxyiodo)benzene yields iodosylbenzene and acetic acid wikipedia.org. This procedure is applicable to the synthesis of a variety of substituted iodosylbenzenes from their corresponding diacetate precursors arkat-usa.orgacs.org.

An alternative, though less common, method for preparing iodosylarenes involves the alkaline hydrolysis of (dichloroiodo)arenes acs.org. This procedure is similar to the hydrolysis of iodoarene diacetates acs.org.

Advanced Synthetic Approaches to Iodosyl Compounds

Beyond classical oxidation and hydrolysis, more advanced techniques have been developed for the synthesis of this compound compounds and their derivatives, offering advantages in terms of efficiency, sustainability, or access to diverse structures.

Anodic Oxidation Techniques for this compound Compound Generation

Electrochemical methods, specifically anodic oxidation, represent a green and efficient approach for the synthesis of hypervalent iodine reagents, including precursors to this compound compounds sioc-journal.cnnih.govcardiff.ac.ukresearchgate.net. Anodic oxidation of aryl iodine compounds avoids the need for stoichiometric chemical oxidants, thus reducing waste streams sioc-journal.cnnih.gov. While the direct anodic oxidation of iodoarenes to iodosylarenes might involve complex pathways, anodic oxidation is effectively used to generate hypervalent I(III) species from iodoarenes nsf.govsioc-journal.cnnih.govcardiff.ac.ukresearchgate.net. These electrochemically generated I(III) species can then be utilized or transformed into this compound derivatives.

The first example of electrochemical synthesis of hypervalent I(III) reagents was reported in 1960, involving the anodic oxidation of iodobenzene nsf.gov. Recent advances have focused on enhancing electrosynthesis technologies and exploring novel applications of electrogenerated hypervalent iodine derivatives nih.gov. Anodic oxidation can be performed under both galvanostatic and potentiostatic conditions in divided or undivided cells researchgate.net.

Ligand Exchange Reactions for Diverse this compound Derivatives

Ligand exchange reactions are crucial for synthesizing a variety of hypervalent iodine(III) compounds, including those related to iodosylarenes acs.orgarkat-usa.orgarkat-usa.org. While iodosylarenes themselves are often prepared by hydrolysis, ligand exchange is a common strategy to modify the ligands attached to the iodine atom in other I(III) species, such as (diacetoxyiodo)arenes.

For instance, (diacetoxyiodo)arenes can undergo ligand exchange with various carboxylic acids to yield [bis(acyloxy)iodo]arenes with different carboxylate ligands arkat-usa.orgarkat-usa.orgnih.gov. This allows for the tuning of the properties, such as solubility, of the hypervalent iodine reagent arkat-usa.org. The reactivity of hypervalent iodine compounds often involves steps analogous to transition metal chemistry, including ligand exchange acs.orgarkat-usa.org.

Utility of Specific Oxidants in Iodosylarene Synthesis (e.g., Sodium Periodate)

Various oxidants have been employed in the synthesis of iodosylarenes and related hypervalent iodine compounds. Sodium periodate (B1199274) (NaIO4) is one such oxidant that has been utilized for the preparation of both (diacetoxyiodo)arenes and iodylarenes from iodoarenes mdpi.orgmdpi.comnih.govresearchgate.net.

While sodium periodate is more commonly associated with the synthesis of iodylarenes (ArIO2), improved methods have been reported for this transformation using NaIO4 in acidic aqueous solutions, such as boiling 30% aqueous acetic acid mdpi.org. These methods can provide iodylarenes in good yields and high purities mdpi.org. The use of sodium periodate in the oxidation of iodoarenes can proceed through iodine(III) intermediates mdpi.com.

Strategies for Modulating this compound Properties for Enhanced Reactivity

The inherent polymeric nature and low solubility of many this compound compounds necessitate strategies to improve their properties for broader synthetic utility. Approaches include the synthesis of soluble analogues, the formulation of nanoparticle reagents, and the preparation of functionalized precursors.

Synthesis of Soluble this compound Analogues to Address Polymeric Aggregation

The polymeric aggregation of this compound compounds arises from intermolecular secondary bonding interactions researchgate.net. A key strategy to address this is the rational design of this compound analogues that favor intramolecular interactions over intermolecular ones, thereby disrupting the polymeric structure and enhancing solubility researchgate.net.

One approach involves introducing coordinating donor groups, such as oxygen atoms in ether or sulfone functionalities, at the ortho-position of the aryl ring researchgate.net. These groups can form intramolecular secondary bonds with the hypervalent iodine center, effectively "clipping" the polymeric chain and leading to soluble, often pseudocyclic, structures researchgate.net. For instance, a soluble iodosylbenzene derivative (Compound 1 in Figure 1b of researchgate.net) was synthesized by incorporating an intramolecular I-O bond researchgate.net. This type of structural modification can result in compounds with significantly improved solubility in organic solvents researchgate.net. For example, one such pseudocyclic iodosylarene (Compound 5 in researchgate.net) demonstrated high solubility in chloroform (B151607) (up to 0.08 M) and could be characterized by NMR spectroscopy in solution researchgate.net. X-ray crystal analysis of this compound confirmed a pseudocyclic structure with a short intramolecular distance between a sulfone oxygen atom and the iodine center researchgate.net.

Another example of a soluble this compound analogue is the oligomeric iodosylbenzene sulfate (B86663), (PhIO)₃·SO₃ researchgate.net. This compound, which has a complex polymeric structure of trimeric iodosylbenzene units linked by sulfate anions, can be prepared by treating (diacetoxyiodo)benzene with sodium bisulfate in the presence of water researchgate.net. (PhIO)₃·SO₃ is reported to be a stable and water-soluble hypervalent iodine reagent with reactivity similar to that of iodosylbenzene researchgate.net.

Data on the solubility of different this compound compounds and their analogues highlight the effectiveness of these strategies:

| Compound | Structure Type | Solubility in Organic Solvents | Solubility in Water | Reference |

| Iodosylbenzene (PhIO) | Polymeric | Limited | Limited | researchgate.netmanac-inc.co.jpresearchgate.net |

| Pseudocyclic ArIO | Pseudocyclic | High (e.g., up to 0.08 M in CHCl₃) | Soluble | researchgate.net |

| (PhIO)₃·SO₃ | Oligomeric | Soluble | Soluble | researchgate.net |

Nanoparticle Formulation of this compound Reagents for Enhanced Reactivity

Formulating this compound compounds as nanoparticles offers another strategy to enhance their reactivity, particularly in heterogeneous reaction systems or to improve their dispersion in various media researchgate.netresearchgate.net. Nanoparticles of iodosylbenzene have been synthesized with the aim of increasing solubility and reactivity without altering the chemical composition of the compound researchgate.netresearchgate.net.

One method for preparing iodosylbenzene nanoparticles involves the controlled alkaline hydrolysis of iodobenzene diacetate in the presence of a stabilizer, such as (triethyleneglycol)monomethyl ether researchgate.netresearchgate.net. This bottom-up approach yields nanoparticles with characteristic sizes researchgate.netresearchgate.net. For example, dynamic light scattering (DLS) and atomic force microscopy (AFM) studies on iodosylbenzene nanoparticles prepared by this method reported average radii in the range of 71-149 nm researchgate.netresearchgate.net. SEM-EDX analysis can confirm the formation of these nanoparticles researchgate.net.

Research findings indicate that nano-sized iodosylbenzene can exhibit increased oxidizing ability compared to its bulk counterpart researchgate.net. Studies comparing the oxidation of substrates using bulk versus nano-sized iodosylbenzene have demonstrated enhanced reactivity for the nanoparticle formulation researchgate.net.

Data on iodosylbenzene nanoparticle characteristics:

| Characterization Method | Average Size Range |

| Dynamic Light Scattering (DLS) | 149 nm researchgate.netresearchgate.net |

| Atomic Force Microscopy (AFM) | 71 nm researchgate.netresearchgate.net |

| AFM (Height) | 16 nm researchgate.netresearchgate.net |

Preparation of Functionalized this compound Precursors

The synthesis of functionalized this compound compounds often involves the preparation of appropriately substituted iodoarene precursors, which are then oxidized to the desired hypervalent iodine species mdpi.com. The nature and position of substituents on the aryl ring of the iodoarene precursor can significantly influence the properties and reactivity of the resulting this compound compound mdpi.com.

General methods for synthesizing hypervalent iodine(III) compounds, which serve as precursors to this compound compounds, often involve the oxidation of iodoarenes diva-portal.org. For example, (diacetoxyiodo)arenes, common precursors for iodosylarenes, can be prepared by the oxidation of iodoarenes with oxidants like sodium periodate in the presence of acetic acid and acetic anhydride mdpi.com. The choice of oxidant and reaction conditions are crucial for obtaining the desired iodine(III) precursor mdpi.com.

The introduction of specific functional groups onto the aryl ring of the iodoarene precursor allows for the synthesis of functionalized this compound compounds with tailored properties manac-inc.co.jp. For instance, introducing a sulfonic acid group at the ortho position of iodosylbenzene results in a water-soluble analogue with strong oxidation action manac-inc.co.jp.

The synthesis of functionalized this compound precursors is a key step in accessing a diverse range of this compound compounds with modulated solubility, stability, and reactivity profiles, enabling their application in various synthetic transformations diva-portal.orgacs.org.

Structural Elucidation and Computational Characterization of Iodosyl Compounds

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods play a vital role in determining the molecular and supramolecular structures of iodosyl compounds. These techniques provide experimental data on bond vibrations, nuclear environments, and spatial arrangements of atoms.

Vibrational Spectroscopy for Oligomeric Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for analyzing the bonding and structural motifs within this compound compounds, particularly in understanding their oligomeric or polymeric nature. For iodosylbenzene (C₆H₅IO), IR and Raman spectra show I-O stretching vibrations in the region of 430–500 cm⁻¹. Based on these spectral characteristics, a polymeric structure containing I-O-I bridges has been proposed for solid iodosylbenzene. researchgate.netresearchgate.net The vibrational spectra of ortho-iodosobenzoic acid (C₆H₄COOIOH) and its acetoxy derivative are interpreted based on a known cyclic, benziodoxole structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies of Solution-Phase this compound Structures

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of this compound compounds in solution. Studies using ¹H and ¹³C NMR have been conducted on substituted iodosylarenes, such as 1-iodosyl-4-methoxybenzene and 1-iodosyl-4-nitrobenzene, in methanol (B129727) solution. umich.edunih.gov These studies indicated that unlike the parent iodosylbenzene, which is polymeric, these 4-substituted iodosylarenes exist in monomeric form in methanol solution. umich.edunih.gov Acceptable ¹H and ¹³C NMR spectra were obtained for these compounds, although gradual oxidation of the solvent was observed over time. umich.edunih.gov ¹⁷O NMR spectroscopy, in conjunction with DFT calculations, has been used to investigate the structure of bis(acyloxy)iodoarenes and benzoiodoxolones in chloroform (B151607) solution, providing evidence that the T-shaped structure observed in the solid state is maintained in solution. umich.edunih.gov

X-ray Crystallography of this compound Derivatives and Adducts

X-ray crystallography provides definitive information on the solid-state structures of this compound compounds and their derivatives or adducts. Single crystal X-ray diffraction analysis has confirmed the zigzag asymmetrically bridged polymeric structure of iodosylbenzene in the form of its oligomeric sulfate (B86663) and perchlorate (B79767) derivatives. nih.gov The crystal structures of sodium 2-iodosyl-4-nitrobenzoate and sodium 2-iodyl-4-nitrobenzoate have demonstrated a bicyclic structure for each, where the iodine-containing group forms an internal bond with the carboxyl functionality. researchgate.net Single crystal X-ray analysis of methyl 2-[(diacetoxy)this compound]benzoate revealed a pseudo-benziodoxole structure featuring relatively weak intramolecular I•••O interactions. nih.gov this compound compounds can form adducts with various species, and their structures have been investigated by X-ray crystallography. acs.org For example, isolable iodosylarene adducts of cobalt have been characterized by single crystal X-ray diffraction, confirming their formation. rsc.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Analysis of this compound Polymers

Extended X-ray Absorption Fine Structure (EXAFS) analysis is particularly useful for characterizing the local environment around iodine centers in polymeric this compound compounds, providing information on bond distances and angles even in the absence of single crystals. EXAFS analysis of polymeric iodosylbenzene has been used to deduce I-O bond distances of 2.04 and 2.37 Å and a C-I-O bond angle near 90°. nih.govsci-hub.se This technique has also been applied to study the iodine-oxygen bonds and geometry in hypervalent iodine(III) compounds. sci-hub.se

Computational Chemistry for this compound Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) calculations, complements experimental techniques by providing theoretical insights into the electronic structure, stability, and reactivity of this compound compounds, including their polymeric forms.

Density Functional Theory (DFT) Calculations for Polymeric Structures

DFT calculations have been employed to theoretically analyze the polymeric structure of iodosylbenzene. nih.govvulcanchem.comwiley.compsu.edu These computations have established the importance of the presence of a terminal hydration water molecule in the zigzag polymeric structure, represented as HO-(PhIO)n-H. nih.govpsu.edu DFT calculations have also been used in conjunction with experimental methods like NMR and X-ray crystallography to study the structure and properties of this compound compounds. umich.edunih.govijcce.ac.ir For instance, DFT calculations supported the structural findings from ¹⁷O NMR studies of bis(acyloxy)iodoarenes and benzoiodoxolones in solution. umich.edunih.gov Theoretical studies have shown that while a monomeric this compound unit might exhibit low reaction barriers in certain reactions, the polymeric nature of iodosylbenzene significantly increases these barriers, aligning with experimental observations that often require a catalyst. psu.edu

Investigations of Trans Influence on Hypervalent Iodine Stability

Studies have demonstrated that combinations of ligands with large and small trans influences, or two moderately trans influencing ligands, are favored and lead to higher stability in hypervalent iodine(III) compounds like PhI(OH)OTs and PhI(OAc)₂. acs.orgarkat-usa.orgresearchgate.net This concept of trans influence also appears to explain why iodosylbenzene adopts an oxo-bridged zigzag polymer structure, unlike monomeric PhI(OH)₂. arkat-usa.org

Computational studies have quantitatively measured the trans influence in hypervalent iodine complexes. e-bookshelf.denih.gov Parameters such as bond length, electron density at the bond critical point, and features of the molecular electrostatic potential have been used to quantify the trans influence of various ligands in hypervalent iodine(III) complexes. e-bookshelf.denih.gov The quantified values of trans influence and mutual trans influence parameters can be valuable in assessing the stability of hypervalent iodine compounds and in the design of new stable complexes. nih.gov

Computational Modeling of Chiral this compound Intermediates

Computational modeling, particularly using DFT calculations, is a crucial tool for studying the structures and reaction pathways involving chiral this compound intermediates. nih.govchiralpedia.comd-nb.inforesearchgate.net These intermediates are often generated in situ and can be unstable, making experimental characterization challenging. nih.govd-nb.inforesearchgate.net

DFT calculations have been used to propose structures for reactive intermediates in reactions catalyzed by chiral iodoarenes. nih.govd-nb.inforesearchgate.net For example, computational studies have suggested the existence of donor-stabilized cationic this compound species in the presence of tethered donor groups. nih.gov Pseudocyclic cationic hydroxy(tosyloxy)iodo compounds have also been described based on solid-state structures and DFT calculations. nih.gov

While computational modeling provides valuable insights, experimental techniques are essential for verifying the calculated structures of these transient species. nih.govd-nb.inforesearchgate.net Vibrational circular dichroism (VCD) spectroscopy, in combination with DFT calculations, has emerged as a powerful tool for elucidating the structures of in situ generated chiral iodanes under realistic reaction conditions. nih.govd-nb.inforesearchgate.netresearchgate.net This combined approach allows for the verification of computationally predicted structures against experimental spectroscopic data. nih.govd-nb.inforesearchgate.netresearchgate.net

Investigating the Aggregation States of this compound Compounds

This compound compounds are known to exist in different aggregation states, which significantly influence their physical properties and reactivity. These states can range from polymeric architectures to oligomeric and monomeric forms.

Polymeric Architectures and Their Influence on Reactivity

Aryl this compound compounds, such as iodosylbenzene (PhIO), commonly exist as polymers in the solid state. acs.orgnih.govprinceton.eduwikipedia.org This polymeric structure is typically described as an oxo-bridged zigzag chain where monomeric RIO units are linked by intermolecular I•••O secondary bonds. nih.govarkat-usa.orgprinceton.eduwikipedia.org The low solubility of polymeric iodosylarenes in common organic solvents is a direct consequence of this extended structure. acs.orgnih.gov

The polymeric nature of iodosylarenes significantly restricts their practical usefulness in many reactions because the reactive species are often the monomeric or other less aggregated forms. nih.gov To overcome this limitation, reactions involving polymeric iodosylbenzene often require the presence of a protic solvent (like water or alcohols) or a catalyst (such as Lewis acids, halide anions, or transition metal complexes) that can effectively depolymerize the compound, generating the more reactive species. nih.gov

The reactivity of polymeric iodosylbenzene as a terminal oxidant in catalyzed oxidations, such as those involving metalloporphyrins, is well-established. nih.govacs.org However, the requirement for depolymerization highlights the influence of the polymeric architecture on the accessibility and reactivity of the iodine center.

Characterization of Oligomeric and Monomeric Forms

While polymeric forms are common, this compound compounds can also exist as oligomers and monomers, particularly in solution or with specific substituents. Characterization of these less aggregated forms is crucial for understanding their behavior and reactivity.

Monomeric iodosylarenes are generally more reactive than their polymeric counterparts. nih.gov The generation of monomeric species from polymeric iodosylbenzene is often the key step that enables its participation in various oxidative transformations. nih.gov

Substituents on the aromatic ring of iodosylarenes can influence their aggregation state. For instance, studies have shown that certain substituted iodosylarenes, unlike the parent iodosylbenzene, can exist in monomeric form in solution. umich.edunih.gove-bookshelf.deresearchgate.net This was observed for 1-iodosyl-4-methoxybenzene and 1-iodosyl-4-nitrobenzene in methanol solution, where LC-MS analysis provided evidence for their monomeric nature. umich.edunih.gove-bookshelf.deresearchgate.net These monomeric substituted iodosylarenes were found to be soluble and provided acceptable NMR spectra, although gradual solvent oxidation was observed. umich.edunih.gove-bookshelf.deresearchgate.net

Oligomeric forms of this compound compounds have also been characterized. The zigzag asymmetrically bridged structure observed in polymeric iodosylbenzene has been confirmed by single crystal X-ray diffraction studies of oligomeric derivatives, such as the oligomeric sulfate (PhIO)₃•SO₃. nih.govresearchgate.net This suggests that the fundamental structural motif of interconnected RIO units is present in both polymeric and some oligomeric forms.

Techniques such as NMR spectroscopy and LC-MS have been employed to study the structure and stability of iodosylarenes in solution and to provide evidence for the existence of monomeric forms. umich.edunih.gove-bookshelf.deresearchgate.net X-ray crystallography has been used to confirm the structure of some alkoxy-substituted hypervalent iodine species formed when iodosylbenzene dissolves in alcohols, although these species are often unstable. acs.org

Mechanistic Investigations of Iodosyl Mediated Transformations

Fundamental Reaction Pathways of Iodosyl Compounds

The intrinsic reactivity of this compound compounds is governed by the hypervalent nature of the iodine(III) center. This electrophilic center, combined with the lability of the iodine-oxygen bond, dictates several key mechanistic pathways.

The primary role of iodosylarenes in many reactions is to act as terminal oxidants, delivering an oxygen atom to a substrate. nih.gov This process, known as oxygen atom transfer (OAT), can proceed through different mechanisms depending on the substrate and reaction conditions. High-valent metal-oxo intermediates are well-established facilitators of OAT reactions, which can occur via a single-step mechanism or a stepwise process initiated by electron transfer. nih.govrsc.org In the context of this compound compounds acting as the terminal oxidant, the mechanism often involves the formation of an intermediate adduct, which then facilitates the oxygen transfer. nih.gov For instance, in sulfoxidation reactions, a manganese-iodosylbenzene complex can act as a stepwise 1e+1e oxidant. nih.gov

Iodosylbenzene is known to be unstable and can undergo disproportionation, a specific type of redox reaction where a single substance is simultaneously oxidized and reduced. libretexts.orgyoutube.com In this process, one molecule of iodosylbenzene is reduced to iodobenzene (B50100), while another is oxidized to iodylbenzene. This reaction highlights the inherent instability of the I(III) oxidation state in iodosylarenes relative to the I(I) and I(V) states.

This reaction underscores a key challenge in handling iodosylarenes, as their purity and reactivity can be affected by this decomposition pathway.

The electrophilic iodine(III) center in this compound compounds is susceptible to attack by nucleophiles. This interaction can lead to the activation of the this compound group or a ligand exchange process. princeton.edu This pathway is fundamental to the reactivity of related diaryliodonium salts, which are also hypervalent iodine(III) compounds. Reactions between diaryliodonium salts and nucleophiles often proceed via an initial exchange of the salt's counteranion with the incoming nucleophile. nih.gov This forms a T-shaped intermediate, which is a common structural motif for hypervalent iodine compounds. princeton.edunih.gov

This process can be described by two general mechanisms:

Associative Mechanism : The nucleophile adds to the iodine center, forming a higher-coordinate intermediate, followed by elimination of the original ligand.

Dissociative Mechanism : A ligand first dissociates from the iodine center, creating a more reactive species that is then trapped by the nucleophile.

In many cases, this initial nucleophilic activation or ligand exchange is the first step toward subsequent bond-forming reactions. nih.govbeilstein-journals.org

Reductive elimination is a fundamental step in which the oxidation state of the central atom decreases while a new covalent bond is formed between two of its ligands. wikipedia.orglibretexts.org For hypervalent iodine(III) compounds, this involves the reduction of I(III) to I(I) (as an iodoarene) and the coupling of two ligands. princeton.edu This pathway is the product-forming step in many arylation reactions using diaryliodonium salts. nih.govnih.gov

Following the initial ligand exchange (as described in 4.1.3), the nucleophile and one of the aryl groups are positioned on the iodine center. These two groups then couple and are eliminated, forming the arylated product and releasing a stable iodoarene molecule. nih.govbeilstein-journals.org The reaction is driven by the favorable reduction of the hypervalent iodine center. princeton.edu The choice of which aryl group is transferred in an unsymmetrical diaryliodonium salt is influenced by both electronic and steric factors, with electron-poor aryl groups generally being transferred preferentially. nih.govnih.gov This process is often referred to as ligand coupling and is analogous to reductive elimination steps observed in transition metal chemistry. libretexts.orgillinois.edu

This compound Reactivity in Transition Metal Catalyzed Systems

Iodosylarenes are widely employed as terminal oxidants in transition metal-catalyzed oxidation reactions. nih.gov Their interaction with the metal center is not merely a simple oxygen transfer; it involves the formation of distinct intermediates that play a crucial role in the catalytic cycle.

In many transition metal-catalyzed oxidations, particularly those involving metalloporphyrins, the initial step is the coordination of the iodosylarene to the metal center to form a metal-iodosylarene adduct. nih.govnih.gov These adducts have been proposed as key intermediates and, in some cases, have been spectroscopically observed and even isolated. nih.govrepec.orgacs.org

The formation and subsequent reactivity of these adducts are at the center of a mechanistic debate, often termed the "one oxidant vs. multiple oxidants" paradigm. nih.govacs.org

Pathway A: Adduct as a precursor: In the traditionally accepted mechanism, the metal-iodosylarene adduct is an unstable intermediate that rapidly undergoes heterolytic cleavage of the I-O bond. This process transfers the oxygen atom to the metal, generating a high-valent metal-oxo species (e.g., Mn(V)=O or Fe(IV)=O) and releasing iodoarene. nih.govrepec.org This highly reactive metal-oxo species is then considered the principal oxidant that attacks the substrate. nih.gov

Pathway B: Adduct as the active oxidant: A growing body of evidence suggests that the metal-iodosylarene adduct can itself be a competent oxidant, transferring an oxygen atom directly to a substrate without first forming a discrete metal-oxo species. nih.govnih.govacs.org The reactivity of the adduct is distinct from that of the corresponding metal-oxo species, often leading to different product selectivities. researchgate.net For example, in the epoxidation of olefins with certain manganese porphyrin systems at low temperatures, the Mn(III)-iodosylarene adduct has been identified as the active oxidant. acs.org At higher temperatures, however, the reaction appears to proceed through a high-valent manganese-oxo species. acs.org

The relative contribution of these two pathways depends on several factors, including the nature of the metal, the supporting ligand, the specific iodosylarene used, and the reaction temperature. acs.org

Table 1: Mechanistic Roles of Metal-Iodosylarene Adducts

| Metal Center | Ligand System | Proposed Role of Adduct | Observation |

| Manganese (Mn) | Porphyrin | Can be the active oxidant or a precursor to Mn(V)=O. repec.orgacs.org | Role is temperature-dependent; adduct is the active oxidant at low temperatures. acs.org |

| Cobalt (Co) | Trianionic N-donor | Isolable adducts are capable of O-atom transfer directly. nih.gov | Detailed kinetic analysis allows discrimination between adduct-mediated and oxo-mediated pathways. nih.gov |

| Iron (Fe) | Pyridyl-benzimidazole | In situ generated Fe(III)-iodosylbenzene adduct is a reactive oxidant for C-H activation. nih.gov | The adduct is proposed as the key intermediate based on kinetic data. nih.gov |

This dual reactivity highlights the complexity of this compound-mediated transformations in the presence of transition metals, where the metal-iodosylarene adduct is a central branching point for different oxidative pathways. nih.gov

Distinction Between Metal-Oxo and Adduct-Mediated Mechanisms

In transition metal-catalyzed oxidation reactions utilizing iodosylarenes, two primary mechanistic pathways are often considered: the metal-oxo-mediated mechanism and the adduct-mediated mechanism. The classical and widely accepted pathway involves the formation of a high-valent metal-oxo species as the key oxidant. nih.govnih.gov In this "one-oxidant" mechanism, the iodosylarene coordinates to the metal center to form a metal-iodosylarene adduct. nih.govrsc.org This intermediate then undergoes O-I bond cleavage to generate the highly reactive metal-oxo complex and a molecule of iodoarene. nih.govnih.govmdpi.com This metal-oxo species is then responsible for the subsequent substrate oxidation, such as through oxygen atom transfer (OAT) or C-H activation. nih.govrsc.org

However, a growing body of evidence supports an alternative "multiple-oxidant" mechanism, where the metal-iodosylarene adduct itself can act as a direct and competent oxidant without prior conversion to a metal-oxo species. nih.govmdpi.comnih.gov In this adduct-mediated pathway, the substrate reacts directly with the coordinated iodosylarene. rsc.org Studies have shown that reactivity typically attributed to metal-oxo complexes, including O-atom transfer and C–H activation, can also be mediated by these discrete adducts. rsc.orgresearchgate.net

The distinction between these two pathways is subtle and can be influenced by several factors. An equilibrium may exist between the metal-iodosylarene adduct and the corresponding metal-oxo complex. nih.gov This equilibrium can be shifted; for instance, the presence of excess iodoarene can favor the adduct form, potentially suppressing the formation of the metal-oxo species. nih.govmdpi.com Experimental studies on cobalt and iron complexes have provided direct evidence for the reactivity of isolable iodosylarene adducts. rsc.orgmdpi.com Depending on subtle changes in the catalyst structure or reaction conditions, one mechanism may be favored over the other, or both may operate concurrently. nih.govrsc.org For example, in some iron-catalyzed sulfoxidation reactions, kinetic data unambiguously demonstrated that the iron(III)-iodosylarene adduct, not a subsequently formed iron(V)-oxo complex, is the reactive species. mdpi.com

Kinetic Isotope Effect (KIE) Studies in Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming events in the rate-determining step. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (typically hydrogen, k_H) to that of its counterpart with a heavier isotope (typically deuterium, k_D), expressed as KIE = k_H/k_D. wikipedia.org A primary KIE greater than 1 indicates that the bond to the isotopically labeled atom is being broken in the rate-limiting step of the reaction. nih.govepfl.ch

In the context of this compound-mediated transformations, KIE studies are crucial for distinguishing between different mechanistic possibilities, particularly in C-H activation reactions. For instance, observing a large primary KIE provides strong evidence for a mechanism where C-H bond cleavage is the rate-determining step. This is characteristic of processes like hydrogen atom transfer (HAT).

Investigations into the reactivity of cobalt-iodosylarene adducts in C-H activation have utilized KIE experiments to probe the mechanism. nih.govrsc.org Competition experiments with isotopically labeled substrates revealed large KIE values, supporting the involvement of C-H bond cleavage in the rate-determining step of the reaction mediated directly by the adduct. nih.govrsc.org

The magnitude of the KIE can also offer clues about the nature of the transition state. youtube.com For example, in cytochrome P450 models, large primary KIEs of around 9-10 have been observed in hydroxylation reactions, consistent with a transition state involving significant C-H bond breaking. nih.gov By measuring KIEs, researchers can validate proposed pathways and rule out alternatives. If a proposed mechanism does not involve the breaking of an isotopically substituted bond in its rate-limiting step, the KIE is expected to be close to unity (k_H/k_D ≈ 1).

| Reaction System | Substrate | KIE (kH/kD) | Implication |

| Cobalt-Iodosylarene Adduct | Dihydroanthracene | Large | C-H bond cleavage is rate-determining. nih.govrsc.org |

| CYP119 Compound I | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 9.8 | Significant C-H bond breaking in the transition state. nih.gov |

| CYP2B4 Compound I | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 8.9 | Significant C-H bond breaking in the transition state. nih.gov |

Influence of Lewis Acids on this compound Reactivity in Catalytic Cycles

The reactivity of hypervalent iodine reagents, including iodosylarenes, can be significantly enhanced through the use of Lewis acids as co-catalysts. researchgate.netwikipedia.org A Lewis acid can coordinate to an electronegative atom on the this compound compound, typically the oxygen atom, which increases the electrophilicity of the iodine center. researchgate.netacs.org This activation makes the this compound species a more potent oxidant and facilitates subsequent steps in a catalytic cycle.

In the context of catalytic transformations, a Lewis acid can influence the reaction in several ways:

Activation of the Oxidant : By binding to the this compound oxygen, the Lewis acid withdraws electron density, weakening the I-O bond and making the oxygen atom more readily transferable. acs.org This is crucial in reactions where the iodosylarene serves as the terminal oxidant for generating a high-valent metal-oxo species.

Acceleration of Bond Formation : In some systems, the Lewis acid may accelerate bond-forming steps by activating the substrate or an intermediate. For example, chiral Lewis acids have been used to both accelerate and induce enantioselectivity in C-O bond formation from organometallic intermediates by coordinating to a ligand on the metal center. nih.gov

Stabilization of Intermediates : Lewis acids can stabilize charged intermediates or transition states, thereby lowering the activation energy of the reaction.

Specific examples include the use of BF₃·OEt₂ to activate (diacetoxy)iodobenzene (PIDA), rendering it a stronger oxidant. researchgate.net In reactions involving cobalt-iodosylarene adducts, the addition of Lewis acids like Sc³⁺ has been investigated to probe their effect on reactivity. nih.govrsc.org The interaction between a squaramide hydrogen-bond donor and a silyl (B83357) triflate can generate a highly reactive Lewis acidic complex capable of activating substrates, showcasing an indirect method of enhancing reactivity through Lewis acid-counterion association. nih.gov This principle of enhancing Lewis acidity through co-catalysts provides a powerful strategy for developing new catalytic reactions involving this compound compounds. nih.gov

Radical Pathways in this compound Chemistry

While the chemistry of hypervalent iodine compounds has traditionally been dominated by two-electron redox couples (I(I)/I(III) and I(III)/I(V)), the significance of one-electron pathways involving radical intermediates is now well-established. nih.gov

Generation and Role of Iodanyl Radicals

Iodanyl radicals, which are formally iodine(II) species, are transient, open-shell intermediates that play a critical role in a variety of transformations. nih.govnih.gov These radicals can be generated through several pathways:

One-Electron Reduction : Single-electron transfer (SET) to an I(III) species, such as an iodosylarene derivative, leads to the formation of an iodanyl radical. nih.gov This reduction can be initiated by transition metals, photoredox catalysts, or electron-rich organic molecules. nih.gov

Radical Addition : The addition of a radical to an aryl iodide (an I(I) species) can generate an iodanyl radical. nih.govresearchgate.net For example, in aerobic oxidation systems, aerobically generated acetoxy radicals can add to aryl iodides, initiating a radical chain mechanism. researchgate.netnsf.gov

Homolytic Cleavage : Thermal or photochemical homolysis of the relatively weak hypervalent I-X bond in an I(III) reagent can also produce an iodanyl radical along with another radical species (X•). nih.govnih.gov

Once generated, iodanyl radicals are key intermediates that can participate in reactions in several ways. They can act as hydrogen atom abstractors, initiating C-H functionalization. nih.gov More significantly, they have been identified as critical chain-carriers in aerobic hypervalent iodine chemistry, challenging the previously held belief that these reactions proceed exclusively through two-electron oxidation by peracids. nih.govresearchgate.netnsf.gov The realization that I(II) species can have a productive role in the synthesis of stable I(III) compounds has opened new avenues for developing sustainable oxidation catalysis. acs.org

One-Electron Redox Transformations

One-electron redox transformations are central to the radical pathways observed in this compound chemistry. nih.govnsf.gov These processes involve single-electron transfer (SET) events, which stand in contrast to the concerted two-electron transfers typical of many polar reactions. rsc.orgnih.gov

The generation of iodanyl radicals from I(III) precursors is a prime example of a one-electron reduction. nih.gov Conversely, the one-electron oxidation of an aryl iodide can produce an iodoaryl radical cation, which has been proposed as a precursor to iodanyl radicals. researchgate.net

These single-electron processes are fundamental to radical chain reactions. In the aldehyde-promoted aerobic oxidation of aryl iodides, the entire process is sustained by a radical chain mechanism where one-electron oxidation at the iodine center generates iodanyl radicals, which then propagate the chain to form the final I(III) products. nsf.gov This type of mechanism, involving radical addition to a heavy element that can expand its valence, is distinct from typical organic autoxidation which proceeds via H-atom abstraction. acs.org The ability to harness these one-electron redox cycles has led to the development of novel aerobic hypervalent iodine catalysis and electrocatalysis, where anodically generated iodanyl radicals are used for electrosynthesis. acs.org

Solvent Effects on this compound Reaction Mechanisms and Kinetics

The choice of solvent can have a profound impact on the mechanism and kinetics of chemical reactions, and transformations involving this compound are no exception. wikipedia.org Solvents can influence reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states. chemrxiv.org The effects are generally related to solvent properties such as polarity, dielectric constant, and the ability to act as a hydrogen-bond donor or acceptor. wikipedia.orglibretexts.org

In this compound-mediated reactions, a change in solvent can alter the activation energy, potentially favoring one competing mechanism over another. nih.gov For instance, polar solvents are effective at stabilizing charged species. In a reaction proceeding through a charged intermediate, such as a carbocation in an S_N1-type process, a polar protic solvent like water or methanol (B129727) can accelerate the reaction by stabilizing the intermediate. libretexts.org Conversely, if the transition state is less charged than the reactants, increasing solvent polarity could decrease the reaction rate. wikipedia.org

Computational studies on hypervalent iodine reagents have shown that activation energies for competing mechanisms, such as reductive elimination versus an S_N2 pathway, are highly sensitive to the solvent model used. nih.gov A polar solvent might disfavor one pathway while having little effect on another, thereby changing the dominant reaction channel. nih.gov For example, during electrosynthetic studies involving iodanyl radicals, different products were generated depending on whether the solvent was acetonitrile (B52724) or 2,2,2-trifluoroethanol, highlighting a solvent-dependent reaction outcome. acs.org The nature of the abstracting species in a radical reaction also influences the extent of the solvent effect; reactions involving polar abstracting radicals are more sensitive to solvent polarity than those involving non-polar radicals. chemrxiv.org Therefore, careful selection of the solvent is a critical parameter for controlling the outcome and efficiency of this compound-mediated transformations.

Catalytic Applications and Synthetic Utility of Iodosyl Reagents

Iodosyl Compounds as Terminal Oxidants in Diverse Organic Reactions

This compound compounds, such as iodosylbenzene, act as efficient oxygen sources in various catalytic oxidation processes. nih.govacs.orgarkat-usa.org They are particularly valuable in biomimetic oxidations catalyzed by metalloporphyrins and other transition metal derivatives. nih.govacs.org

Alkene Epoxidation Methodologies

Iodosylbenzene is widely used as a terminal oxidant in the transition metal-mediated epoxidation of alkenes. nih.govacs.org This reaction involves the transfer of an oxygen atom from the this compound compound to the alkene, typically catalyzed by transition metal complexes, including metalloporphyrins and salen complexes. umich.eduthieme-connect.comresearchgate.netcsic.espsu.edu The mechanism often proceeds via the formation of a high-valent metal-oxo intermediate, which then transfers its oxygen to the alkene, forming the epoxide. umich.edumdpi.com For instance, iron and manganese porphyrin complexes have been shown to catalyze alkene epoxidation with iodosylbenzene. umich.eduresearchgate.netpsu.eduresearchgate.net While peroxycarboxylic acids like MCPBA are also common epoxidizing agents, the use of iodosylbenzene in catalyzed reactions offers alternative pathways and can exhibit different selectivities. libretexts.orgnih.gov

Hydroxylation of Hydrocarbons

Iodosylbenzene is employed in the transition metal-catalyzed hydroxylation of hydrocarbons, a process that mimics the activity of monooxygenase enzymes like cytochrome P450. nih.govacs.orgrsc.orgresearchgate.netnih.govrsc.orgmdpi.comnih.govcaltech.edu In these reactions, iodosylbenzene serves as the oxygen source for the insertion of a hydroxyl group into a C-H bond. rsc.orgnih.govcaltech.edu Metalloporphyrin complexes, particularly those of iron and manganese, are effective catalysts for this transformation. umich.eduresearchgate.netresearchgate.netrsc.orgmdpi.com The mechanism is often proposed to involve the generation of a high-valent metal-oxo species which abstracts a hydrogen atom from the hydrocarbon, followed by oxygen rebound to form the alcohol. umich.edursc.orgmdpi.com Studies have investigated the selectivity of these reactions, including the preference for oxidizing primary vs. secondary carbons. researchgate.net

Oxidation of Alcohols and Silyl (B83357) Ethers to Carbonyl Compounds

Iodosylbenzene is utilized for the oxidation of alcohols and silyl ethers to their corresponding carbonyl compounds (aldehydes and ketones). nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comthieme-connect.comacs.orgbeilstein-journals.org This transformation can be achieved using iodosylbenzene in the presence of various catalysts or additives. For example, the combination of iodosylbenzene with catalytic amounts of TEMPO and metal triflates like Yb(OTf)₃ or Bi(OTf)₃ effectively oxidizes primary and secondary alcohols and tert-butyldimethylsilyl (TBDMS) ethers to carbonyls under mild conditions. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org This method often shows good selectivity and tolerates acid-sensitive protecting groups. organic-chemistry.orgthieme-connect.comorganic-chemistry.org (Salen)chromium(III) complexes have also been reported to catalyze the oxidation of alcohols with iodosylbenzene, particularly for alcohols with allylic or benzylic C-H bonds. thieme-connect.comacs.org

Data on the oxidation of alcohols and silyl ethers using PhIO:

| Substrate Class | Reagents / Catalyst | Product Class | Notes | Source |

| Primary/Secondary Alcohols | PhIO, TEMPO, Yb(OTf)₃ (cat.) | Carbonyl Compounds | High yields, avoids over-oxidation. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| TBDMS Ethers | PhIO or PhI(OAc)₂, TEMPO, Metal triflates (cat.) | Carbonyl Compounds | One-pot synthesis, chemoselective. organic-chemistry.orgthieme-connect.comorganic-chemistry.org | organic-chemistry.orgthieme-connect.comorganic-chemistry.org |

| Alcohols (allylic/benzylic) | PhIO, (Salen)Cr(III) complex (cat.) | Carbonyl Compounds | Chemoselective C-H oxidation. thieme-connect.comacs.org | thieme-connect.comacs.org |

Sulfide (B99878) Oxidation to Sulfoxides and Sulfones

Iodosylbenzene is an effective oxidant for the conversion of organic sulfides to sulfoxides and, under certain conditions, to sulfones. americanelements.comjchemrev.comarkat-usa.orgjchemrev.comresearchgate.netacs.org The oxidation of sulfides to sulfoxides is a valuable transformation in organic synthesis. jchemrev.comjchemrev.com Iodosylbenzene can achieve this selectively, although controlling the oxidation to prevent the formation of sulfones can be challenging. arkat-usa.orgresearchgate.net Methods using iodosylbenzene, sometimes in the presence of catalysts or additives, have been developed for the efficient oxidation of sulfides to sulfoxides, including procedures in environmentally benign solvents like water. jchemrev.comarkat-usa.org

C-H Functionalization Strategies

This compound compounds play a role in various C-H functionalization strategies, enabling the direct transformation of C-H bonds into C-O or C-N bonds. arkat-usa.orgarkat-usa.orgsci-hub.runih.gov Beyond hydroxylation (Section 5.1.2), iodosylbenzene can be involved in other C-H functionalization reactions, often mediated by transition metal catalysts or as part of oxidative coupling processes. arkat-usa.org For instance, iodosylbenzene has been used in rhodium-catalyzed C-H insertion reactions leading to the formation of δ-sultones. nih.govacs.org It is also implicated in oxidative functionalization reactions of carbonyl derivatives. nih.gov

Formation of Heterocyclic Scaffolds and Ring Construction

This compound compounds, including iodosylbenzene and other hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA), are valuable in the synthesis of heterocyclic compounds and in facilitating ring construction reactions. cymitquimica.comthieme-connect.comnih.govnih.govchim.itmdpi.comsci-hub.se Their oxidative capabilities can be exploited to form new carbon-heteroatom or carbon-carbon bonds, leading to the construction of various heterocyclic ring systems. chim.it Examples include the iodine(III)-mediated synthesis of medium-sized N-heterocyclic scaffolds, such as dibenzazepines, from substituted anilines using iodosylbenzene or (bis(trifluoroacetoxy)iodo)benzene. nih.govnih.gov These reactions can proceed via radical intermediates. nih.govnih.gov Other applications include the synthesis of iodinated oxazoles and the aziridination of alkenes using hypervalent iodine reagents. chim.it

This compound-Mediated Bond Forming Reactions

This compound compounds are effective reagents for both intramolecular and intermolecular bond-forming reactions. acs.org Their ability to act as oxidants and facilitate ligand exchange at the iodine center makes them valuable in constructing various chemical bonds. chemrxiv.org

Carbon-Carbon Bond Formations

While the search results did not provide explicit examples of direct carbon-carbon bond formation mediated solely by iodosylbenzene (PhIO), hypervalent iodine compounds, generally derived from this compound precursors or generated in situ, are involved in reactions that result in C-C bond formation. For instance, iodonium (B1229267) salts, which can be prepared from iodine(III) compounds, are important arylating reagents used in C-C coupling reactions. acs.org Additionally, hypervalent iodine reagents are employed in transition metal-catalyzed C-H bond functionalizations and alkene difunctionalizations, which lead to the formation of new carbon-carbon bonds. rsc.org

Carbon-Heteroatom (C-N, C-O, C-S, C-F) Bond Formations

This compound compounds and related hypervalent iodine reagents are widely used for the formation of carbon-heteroatom bonds through oxidative functionalizations. rsc.org

Carbon-Nitrogen (C-N) Bond Formations: Hypervalent iodine catalysis has been applied to C-H amination reactions, providing a metal-free route for the amination of electron-rich arenes. rsc.org Intramolecular C-H amination of aryl hydrazones and aryl amides are examples where hypervalent iodine species, generated from iodoarene precatalysts, facilitate C-N bond formation. rsc.org Intermolecular alkene diamination using hypervalent iodine reagents has also been reported. mdpi.com

Carbon-Oxygen (C-O) Bond Formations: Iodosylarenes and other hypervalent iodine(III) carboxylates are strong oxidizing agents used for oxygenation and oxidative functionalization of organic substrates. arkat-usa.org Reactions of 1,3-dicarbonyl compounds in the presence of carboxylic acids and this compound compounds can lead to α-acyloxylated products, forming C-O bonds. acs.org Hypervalent iodine reagents are also involved in the formation of C-O bonds in processes like the cyclization of styryl amines to N-alkyl or N-aryl indoles and the synthesis of 1,3,4-oxadiazoles by oxidation of N-acylhydrazones. fishersci.ca Oxidative cyclization of homoallylic alcohols to form tetrahydrofurans is another example of C-O bond formation mediated by hypervalent iodine reagents like Koser's reagent. sigmaaldrich.com

Carbon-Sulfur (C-S) Bond Formations: While not explicitly detailed for iodosylbenzene itself in the search results, hypervalent iodine reagents are known to be involved in the oxidation of organic sulfides to sulfoxides and sulfones, which involves changes in bonding around the sulfur atom, though not direct C-S bond formation in the sense of creating a new C-S single bond. vulcanchem.com, acs.org, nih.gov However, oxidative coupling reactions facilitated by hypervalent iodine compounds can potentially lead to C-S bond formation. vulcanchem.com

Carbon-Fluorine (C-F) Bond Formations: (Difluoroiodo)arenes, which can be prepared from iodosylarenes and HF, are hypervalent iodine compounds used for the fluorination of alkenes, resulting in the formation of C-F bonds. beilstein-journals.org, nih.gov Iodoarene-catalyzed aminofluorination of amino-tethered alkenes also yields fluorinated cyclic amines. beilstein-journals.org, nih.gov

Organocatalysis with Hypervalent Iodine Compounds Derived from this compound

Organocatalysis utilizing hypervalent iodine compounds, often generated in situ from iodoarene precatalysts and stoichiometric oxidants, has become a significant area in organic synthesis. rsc.org This approach leverages the unique reactivity of hypervalent iodine species for various transformations. rsc.org, acs.org

Development of Recyclable this compound-Based Catalysts

The development of recyclable hypervalent iodine catalysts aligns with the principles of green chemistry. Polymer-supported hypervalent iodine precatalysts have been synthesized and shown potential in oxidation reactions. rsc.org Additionally, a variant using polymer-supported iodonium salts has been reported, allowing for the ready recycling of the hypervalent iodine reagent. mdpi.com Aerobic oxidation methods have also been explored for the synthesis of hypervalent iodine reagents, including iodosylbenzene derivatives, offering a more sustainable approach. chemrxiv.org

Asymmetric Synthesis Applications and Stereoselectivity Control

Hypervalent iodine catalysis has been significantly applied in asymmetric synthesis, enabling reactions with high stereoselectivity. rsc.org, acs.org Chiral hypervalent iodine reagents have been developed and employed in asymmetric transformations. rsc.org, cardiff.ac.uk These chiral catalysts can induce stereoselectivity in reactions such as stereoselective dioxygenation and intramolecular diamination of alkenes. beilstein-journals.org The development of new chiral iodoarene scaffolds is an ongoing area of research to achieve higher stereoselectivity in various reactions. beilstein-journals.org

| Reaction Type | Hypervalent Iodine Catalyst/Reagent Example | Stereoselectivity Achieved | Source |

| Stereoselective Dioxygenation | Chiral hypervalent iodine catalyst | Achieved | beilstein-journals.org |

| Intramolecular Diamination | Novel, simple hypervalent iodine(III) catalyst (e.g., catalyst 20 mentioned) | Highly stereoselective | beilstein-journals.org |

| Asymmetric Fluorination | Iodoarene catalyst (e.g., binaphthyldiiodide 30 mentioned) | Effective for induction | beilstein-journals.org |

| α-Oxytosylation of Ketones | Chiral iodine(III) reagents | Modest selectivity (e.g., 3-12% ee) | cardiff.ac.uk |

| Dioxytosylation of Alkenes | Chiral iodine(III) reagents | Modest selectivity (e.g., 9-16% ee) | cardiff.ac.uk |

Photocatalytic Applications of this compound Systems

Hypervalent iodine compounds, including those derived from this compound species, have found applications in visible-light-induced photoredox catalysis. acs.org, frontiersin.org They can act as efficient and versatile reaction partners in these systems. frontiersin.org In photoredox catalysis, hypervalent iodine compounds can undergo single-electron transfer reactions by photocatalysis to generate reactive intermediates such as oxygen radicals. sioc.ac.cn The combination of visible-light-induced photoredox catalysis with hypervalent iodine(III) reagents has enabled numerous organic transformations under mild conditions. frontiersin.org Hydroxyl benziodoxoles, which are related to this compound compounds, have been used as oxidative quenchers in ruthenium photoredox catalysis for reactions like deboronative alkynylation. sioc.ac.cn

Tunable Reactivity and Selectivity through this compound Structure Modulation

The inherent structure of this compound compounds, characterized by a hypervalent iodine center, allows for significant structural variation. Simple iodosylbenzene (PhIO) exists as a polymeric structure, which contributes to its low solubility and can limit its reactivity in many organic solvents. Modifying the aryl group or incorporating specific ligands can disrupt this polymeric structure, leading to monomeric or more soluble forms with altered reactivity. Beyond influencing solubility and aggregation state, structural modifications directly impact the electronic environment and steric accessibility of the reactive iodine center, enabling fine-tuning of its oxidative and group-transfer capabilities. nih.govnih.govnih.gov

The design of new this compound reagents with tailored structures has been a significant area of research. For instance, the introduction of a tert-butylsulfonyl group at the ortho-position of iodosylbenzene results in a monomeric, soluble derivative, 2-(tert-butylsulfonyl)iodosylbenzene, which exhibits enhanced reactivity and can be used efficiently in various catalytic transformations. Similarly, incorporating pseudocyclic or cyclic structures around the iodine can lead to reagents with improved solubility and unique reactivity profiles. The ligand attached to the iodine center in λ³-iodanes (ArIX₂) also plays a crucial role; for example, the nature of carboxylate ligands in reagents like ArI(OAc)₂ can be tuned sterically and electronically to control reaction pathways and selectivity in metal-catalyzed processes. nih.gov

Substituent Effects on Reactivity and Chemoselectivity

Substituents on the aryl ring of iodosylarene reagents exert significant electronic and steric effects that can dramatically influence their reactivity and selectivity in various chemical transformations. These effects can alter the electrophilicity of the iodine center and impact the stability of intermediates or transition states involved in the reaction mechanism.

Conversely, in other reaction systems, electron-donating groups on the aryl substituent of hypervalent iodine(III) reagents have been found to accelerate the reaction. This has been observed in the vicinal diamination of styrene (B11656), where compounds with electron-donating substituents outperformed those with electron-acceptor substituents. This effect is often attributed to the stabilization of cationic iodonium intermediates that may be involved in the catalytic cycle.

Steric Effects: Steric bulk introduced by substituents, particularly at the ortho-positions of the aryl ring, can also have a profound impact on reactivity and selectivity. Ortho-substitution in λ³- and λ⁵-iodanes has been shown to accelerate certain reactions, such as the α-tosyloxylation of ketones and the oxidation of alcohols. nih.gov This acceleration can arise from sterically-induced non-planarity around the iodine center, which weakens the hypervalent 3c-4e bonds and facilitates ligand transfer. nih.gov

Furthermore, steric effects can influence regioselectivity. In palladium-catalyzed C-H acetoxylation reactions, switching from phenyliodine(III) diacetate (PhI(OAc)₂) to the more sterically hindered mesityliodine(III) diacetate (MesI(OAc)₂) improved both the yield and the regioselectivity of the transformation. nih.gov This highlights how the steric profile of the this compound reagent can dictate which site on a substrate is preferentially functionalized.

The interplay of electronic and steric effects allows for sophisticated control over the reaction pathway. By carefully selecting substituents, researchers can tune the oxidizing strength, the nature of the reactive intermediate generated, and the preferred site of reaction on the substrate, thereby achieving desired chemoselectivity and regioselectivity. The development of chiral this compound reagents, often incorporating chiral substituents, further extends this concept to enable enantioselective transformations. nih.gov

| Iodosylarene Derivative | Substituent Effect (Electronic/Steric) | Representative Reaction | Observed Reactivity/Selectivity |

| PhIO | Parent (Reference) | Sulfide Oxidation | Sulfone formation predominant |

| m-Iodosylbenzoic acid | Electron-withdrawing (-COOH) | Sulfide Oxidation | Sulfoxide formation predominant |

| Iodosylarene with EDG | Electron-donating | Alkene Diamination | Accelerated reaction rate |

| Iodosylarene with EWG | Electron-withdrawing | Alkene Diamination | Slower reaction rate |

| MesI(OAc)₂ | Sterically hindered (Mesityl) | C-H Acetoxylation | Improved yield and regioselectivity nih.gov |

Such data underscores the principle that rational design of this compound reagent structure, guided by an understanding of substituent effects, is paramount for achieving optimal performance and selectivity in catalytic and stoichiometric applications.

Future Directions and Emerging Research Avenues

Development of Novel Iodosyl Reagents with Enhanced Properties

A key area of future research involves the design and synthesis of novel this compound reagents with improved reactivity, selectivity, stability, and solubility. Efforts are focused on modifying the aryl or other organic group (R) attached to the this compound functionality and incorporating additional functional groups or structural motifs.

One approach is the development of pseudocyclic iodosylarenes, which can exhibit enhanced solubility and unique reactivity compared to their polymeric counterparts. researchgate.netnih.govarkat-usa.org For example, studies have shown that introducing strong internal dipoles, such as a sulfonyl group at the ortho position of an iodosylarene, can disrupt intermolecular interactions and lead to soluble, monomeric species. researchgate.net Research on 2-iodosyl-5-methylbenzoic acid, for instance, suggests potential as an environmentally benign oxidizing agent for various transformations, and comparative studies with other hypervalent iodine reagents are valuable for defining its advantages. vulcanchem.com

The development of chiral this compound reagents and catalysts is another important direction, aiming to enable enantioselective transformations. cardiff.ac.ukacs.orgd-nb.info Novel electron-deficient chiral hypervalent iodine reagents have been designed and synthesized, and their reactivity and selectivity in stereoselective oxidative transformations are being studied. cardiff.ac.uk

Furthermore, the creation of polymer-supported this compound reagents is being explored to facilitate easier separation and recycling, contributing to more sustainable synthetic processes. princeton.eduresearchgate.net

Exploration of New Catalytic Cycles and Mechanistic Insights

Understanding the reaction mechanisms of this compound compounds is crucial for developing new catalytic cycles and expanding their synthetic utility. Future research will continue to focus on detailed mechanistic investigations and the discovery of novel catalytic pathways.

Recent studies have highlighted the emerging synthetic and catalytic chemistry of iodanyl radicals (I(II) species), proposing I(I)/I(II) catalytic cycles as an alternative to traditional two-electron iodine redox chemistry. nih.govnih.govacs.org This opens new avenues for the application of organoiodides in catalysis. nih.govnih.gov Mechanistic studies have revealed the critical role of intermediates, such as acetate-stabilized iodanyl radicals, in aerobic oxidation reactions. nih.govacs.org

Electrocatalysis is also an area of growing interest, with research demonstrating that anodically generated hypervalent iodine intermediates can effectively couple interfacial electron transfer with oxidative C-H/N-H coupling chemistry. nih.govresearchgate.net This approach eliminates the need for expensive or hazardous chemical oxidants. researchgate.net

Detailed mechanistic investigations, including the use of techniques like kinetic isotope effects, are essential for understanding the rate-determining steps and intermediates involved in reactions mediated by this compound compounds and related hypervalent iodine species. mdpi.com

Integration of this compound Chemistry with Sustainable Synthetic Practices

The inherent environmentally benign nature of many hypervalent iodine reagents makes their integration into sustainable synthetic practices a significant future direction. This involves developing processes that minimize waste, utilize renewable resources, and operate under milder conditions. acs.orgrsc.orgrsc.org

Research is focused on developing green synthetic methodologies that utilize this compound compounds as environmentally friendly oxidants. acs.orgrsc.orgvulcanchem.com This includes exploring reactions in sustainable solvents, such as water, and developing catalytic systems that require only small amounts of the iodine species. rsc.orgrsc.org The use of electrochemistry for the in situ generation of hypervalent iodine reagents is another promising approach for sustainable synthesis, avoiding the need for stoichiometric chemical oxidants. researchgate.net

The development of recyclable polymer-supported this compound reagents also aligns with the principles of sustainable chemistry by facilitating the recovery and reuse of the active species. princeton.eduresearchgate.net

Application of Advanced Computational and Spectroscopic Techniques for Deeper Understanding

Advanced computational and spectroscopic techniques play a vital role in gaining deeper insights into the electronic structure, bonding, and reaction mechanisms of this compound compounds. researchgate.netnih.govd-nb.infowikipedia.orginnovationnewsnetwork.com

Computational studies, such as density functional theory (DFT) calculations, can provide valuable information about the electronic structure of this compound compounds and the factors influencing their reactivity. vulcanchem.comd-nb.infoinnovationnewsnetwork.com These studies can help predict reaction pathways and guide the design of new reagents with tailored properties. vulcanchem.cominnovationnewsnetwork.com

Spectroscopic techniques, including NMR spectroscopy, IR spectroscopy, and X-ray crystallography, are essential for characterizing the structure and properties of this compound compounds and reaction intermediates. wikipedia.orgresearchgate.netnih.govarkat-usa.orgvulcanchem.comd-nb.info For instance, solid-state 13C NMR spectroscopy and IR spectroscopy have been used to characterize the polymeric structures of this compound compounds. researchgate.net Vibrational circular dichroism (VCD) spectroscopy has been established as a technique to verify DFT-calculated chiral iodane (B103173) structures and elucidate reaction intermediates in asymmetric catalysis. d-nb.info LC-MS studies have provided evidence for the monomeric form of some substituted iodosylarenes in solution. nih.govarkat-usa.org

Expansion of this compound Chemistry into Emerging Interdisciplinary Fields

The unique reactivity of this compound compounds makes them attractive for applications in various interdisciplinary fields beyond traditional organic synthesis, including medicinal chemistry, materials science, and environmental chemistry. sci-hub.seopenaccessjournals.comunicam.itchemistry-chemists.comleeds.ac.uk

In medicinal chemistry, hypervalent iodine reagents, including those with this compound functionalities, are being explored for the synthesis of biologically active molecules and the late-stage functionalization of drug candidates. acs.orgopenaccessjournals.com Their ability to perform selective oxidative transformations under mild conditions is particularly valuable in this field.

The use of this compound compounds in the development of new materials, such as functional polymers or supramolecular assemblies, is another potential area for future research. researchgate.netunicam.it

Furthermore, the application of this compound chemistry in environmental contexts, such as the degradation of pollutants or the development of greener chemical processes, is gaining attention. vulcanchem.comunicam.itcnr.it

The exploration of transition metal-mediated oxidations utilizing monomeric this compound- and iodylarene species represents an intersection of this compound chemistry with organometallic chemistry, offering new possibilities for catalysis and selective transformations. researchgate.netmdpi.comscilit.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing iodosylbenzene derivatives, and what analytical methods validate their purity?

- Methodological Answer : Iodosylbenzene derivatives are typically synthesized via oxidative iodination of aromatic substrates (e.g., benzene, toluene) using iodine monochloride (ICl) or other iodinating agents in the presence of Lewis acid catalysts (e.g., BF₃) . Post-synthesis, purity is validated using:

- X-ray crystallography to confirm molecular geometry.

- ¹H/¹³C NMR spectroscopy to verify substituent positions.

- FT-IR spectroscopy to detect hypervalent I–O bonding (stretching frequencies: 750–850 cm⁻¹) .

- Elemental analysis (C, H, I content) to ensure stoichiometric consistency.

Q. How do solvent polarity and temperature influence the stability of iodosyl trifluoride (IOF₃) in solution?

- Methodological Answer : Stability studies require:

- Controlled kinetic experiments in solvents of varying polarity (e.g., DMSO, hexane, chloroform) at 25–100°C.

- UV-Vis spectroscopy to monitor decomposition rates via absorbance changes at λmax ≈ 300 nm.

- DSC/TGA to assess thermal stability and phase transitions .

- Key Data :

| Compound | Solubility Reactivity | Decomposition Temp. |

|---|---|---|

| IOF₃ | Reacts with H₂O | >110°C (decomposes) |

| IOF₅ | Stable in anhydrous | Stable up to 200°C |

Advanced Research Questions

Q. What mechanistic insights explain the contradictory reactivity of this compound pentafluoride (IOF₅) in electrophilic vs. radical-mediated reactions?

- Methodological Answer : Resolve contradictions via:

- DFT calculations to model transition states (e.g., I–O bond activation barriers).

- EPR spectroscopy to detect radical intermediates in reactions with TEMPO.

- Comparative kinetic studies under O₂ vs. inert atmospheres to distinguish radical pathways .

Q. How can computational models reconcile discrepancies in hypervalent iodine’s coordination geometry across experimental studies?

- Methodological Answer :

- Molecular dynamics simulations to assess solvent effects on geometry.

- Natural Bond Orbital (NBO) analysis to quantify ligand hyperconjugation.

- Comparative crystallographic meta-analysis of >50 this compound structures to identify trends in bond angles/lengths .

- Example : Discrepancies in I–O bond lengths (1.8–2.1 Å) may arise from crystal packing forces, resolved via Hirshfeld surface analysis .

Methodological Frameworks for Experimental Design

Q. What criteria ensure rigorous formulation of research questions in hypervalent iodine chemistry?

- Apply the FINER framework :

- Feasible : Align with lab resources (e.g., glovebox for air-sensitive IOF₃).

- Novel : Explore understudied applications (e.g., this compound-mediated C–F bond formation).

- Ethical : Adopt green chemistry principles (e.g., solvent-free synthesis ).

- Relevant : Address gaps in catalytic C–H functionalization .

Q. How should researchers analyze contradictory data in this compound compound reactivity?

- Stepwise Protocol :

Reproducibility checks : Validate experimental conditions (e.g., moisture levels).

Multivariate analysis : Use ANOVA to isolate variables (e.g., catalyst loading vs. solvent).

Cross-disciplinary validation : Compare results with computational or spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro